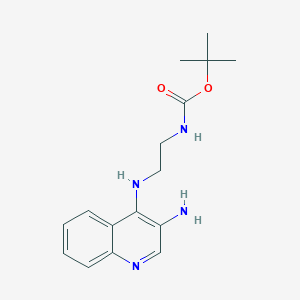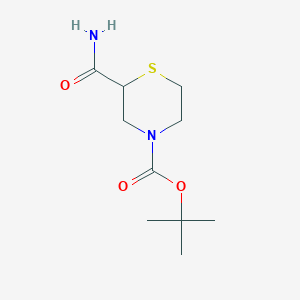![molecular formula C17H23ClN2O4 B8458385 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid](/img/structure/B8458385.png)
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid is a complex organic compound known for its versatile applications in various fields of scientific research. This compound features a benzoic acid core substituted with a piperazine ring that is protected by a tert-butoxycarbonyl (Boc) group. The presence of the chlorobenzoic acid moiety adds to its reactivity and potential for diverse chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the protection of piperazine with a tert-butoxycarbonyl group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Benzoic Acid Moiety: The Boc-protected piperazine is then reacted with 3-chlorobenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid ring can be substituted with nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Utilizes reagents like DCC, DMAP, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Substitution Reactions: Yield substituted benzoic acid derivatives.
Deprotection Reactions: Produce the free piperazine derivative.
Coupling Reactions: Form amide-linked products.
科学的研究の応用
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and drug candidates.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the chlorobenzoic acid moiety allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]benzoic acid): Similar structure but lacks the chlorine atom, affecting its reactivity.
4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]-3-fluorobenzoic acid): Contains a fluorine atom instead of chlorine, which can alter its chemical properties and biological activity.
4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]butanoic acid): Features a butanoic acid moiety, impacting its overall molecular interactions.
Uniqueness
The unique combination of the Boc-protected piperazine and the chlorobenzoic acid moiety in 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid provides distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
特性
分子式 |
C17H23ClN2O4 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)11-13-5-4-12(15(21)22)10-14(13)18/h4-5,10H,6-9,11H2,1-3H3,(H,21,22) |
InChIキー |
KNROENYKGBJQIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B8458325.png)






![2-[(2-Aminoethyl)thiomethyl]pyrimidine](/img/structure/B8458366.png)




